molecular formula C17H15NO6 B11017426 4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester

4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester

Cat. No.: B11017426
M. Wt: 329.30 g/mol
InChI Key: DFTHWYPVLDDGFZ-UHFFFAOYSA-N
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Description

4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[1,3]dioxole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester typically involves multiple steps:

    Formation of Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Acetylation: The benzo[1,3]dioxole derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Amidation: The acetylated product undergoes amidation with 4-aminobenzoic acid methyl ester in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the ester group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles like amines or thiols can replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they exhibit bioactivity. It could serve as a lead compound in drug discovery programs.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of dyes, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of 4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[1,3]dioxole moiety could play a crucial role in binding to these targets, while the acetylamino and ester groups might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid ethyl ester
  • 4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid propyl ester
  • 4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid butyl ester

Uniqueness

Compared to its analogs, 4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester may offer unique properties such as improved solubility, stability, or bioactivity. The specific ester group can significantly influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a distinct entity in its class.

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

methyl 4-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H15NO6/c1-21-17(20)11-2-4-12(5-3-11)18-16(19)9-22-13-6-7-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19)

InChI Key

DFTHWYPVLDDGFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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